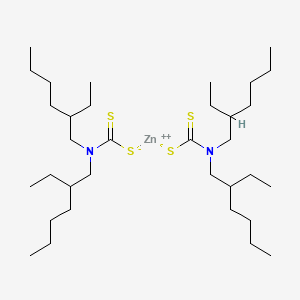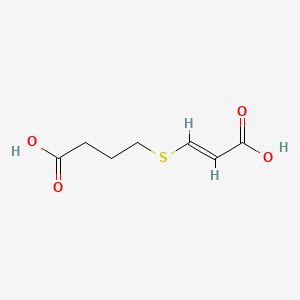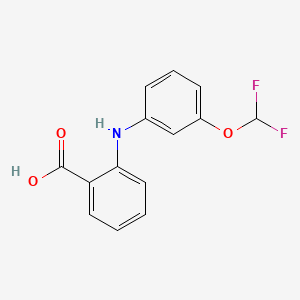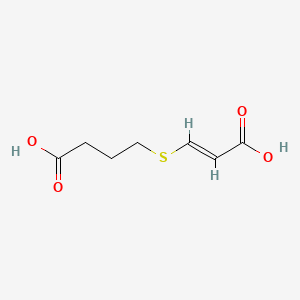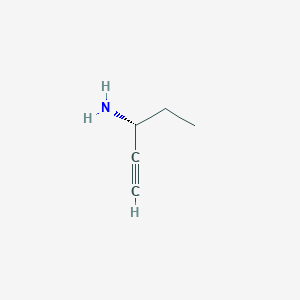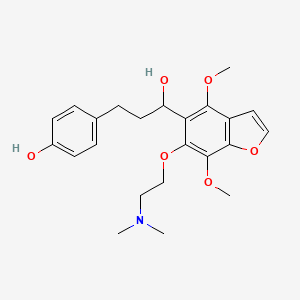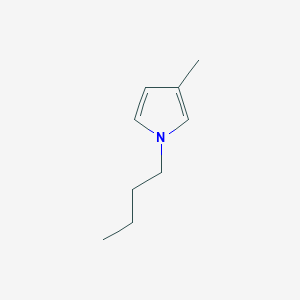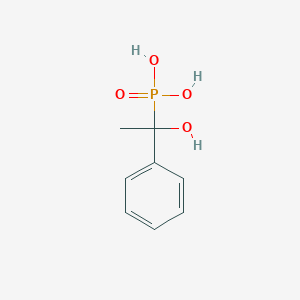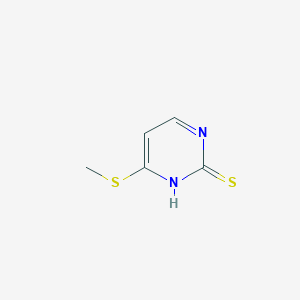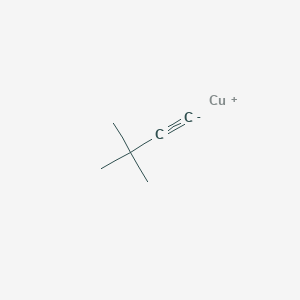
Copper, (3,3-dimethyl-1-butynyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper, (3,3-dimethyl-1-butynyl)-, also known as (3,3-Dimethyl-1-butyn-1-yl)copper, is an organocopper compound with the molecular formula C₆H₉Cu. This compound is characterized by the presence of a copper atom bonded to a 3,3-dimethyl-1-butynyl group. It is used in various chemical reactions and has applications in different fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Copper, (3,3-dimethyl-1-butynyl)- typically involves the reaction of 3,3-dimethyl-1-butyne with a copper(I) salt. One common method is the reaction of 3,3-dimethyl-1-butyne with copper(I) chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of Copper, (3,3-dimethyl-1-butynyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The product is then purified through distillation and crystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Copper, (3,3-dimethyl-1-butynyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) derivatives.
Reduction: It can be reduced to form copper(0) species.
Substitution: The 3,3-dimethyl-1-butynyl group can be substituted with other functional groups in the presence of suitable reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and organolithium compounds are commonly used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of copper(II) complexes, while substitution reactions can yield various organocopper compounds .
Wissenschaftliche Forschungsanwendungen
Copper, (3,3-dimethyl-1-butynyl)- has several scientific research applications:
Wirkmechanismus
The mechanism by which Copper, (3,3-dimethyl-1-butynyl)- exerts its effects involves the interaction of the copper atom with various molecular targets. Copper ions can participate in redox reactions, acting as either electron donors or acceptors. This property allows the compound to catalyze various chemical reactions and interact with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper, (3,3-dimethylbut-1-ynyl)-: Similar in structure but may have different reactivity and applications.
Silver, (3,3-dimethylbut-1-ynyl)-: Contains a silver atom instead of copper, leading to different chemical properties.
Lithium, (3,3-dimethylbut-1-ynyl)-: Contains a lithium atom, used in different types of reactions.
Uniqueness
Copper, (3,3-dimethyl-1-butynyl)- is unique due to its specific reactivity and ability to participate in a wide range of chemical reactions. Its copper atom allows it to act as a catalyst in various organic transformations, making it valuable in both research and industrial applications .
Eigenschaften
CAS-Nummer |
40575-23-3 |
|---|---|
Molekularformel |
C6H9Cu |
Molekulargewicht |
144.68 g/mol |
IUPAC-Name |
copper(1+);3,3-dimethylbut-1-yne |
InChI |
InChI=1S/C6H9.Cu/c1-5-6(2,3)4;/h2-4H3;/q-1;+1 |
InChI-Schlüssel |
XEWPXTZJTYOTIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C#[C-].[Cu+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


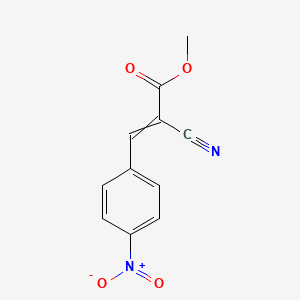
![Diethyl {1-[(diethoxyphosphanyl)oxy]ethenyl}phosphonate](/img/structure/B14655537.png)
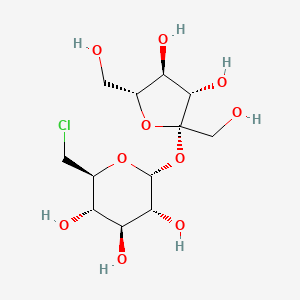
![[2-Nitro-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14655553.png)
![Acetic acid;[4-(hydroxymethyl)-2,5-dimethoxyphenyl]methanol](/img/structure/B14655556.png)
